N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a furan ring, and a morpholine ring . These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzothiazole and furan rings are aromatic, which could influence the compound’s reactivity and stability . The morpholine ring contains a nitrogen atom, which could act as a potential site for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The benzothiazole ring is aromatic and may undergo electrophilic substitution reactions . The furan ring, being an aromatic ether, could potentially undergo nucleophilic substitution or elimination reactions . The morpholine ring could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzothiazole, furan, and morpholine rings could influence the compound’s polarity, solubility, and boiling/melting points .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, some benzothiazole derivatives have been studied for their inhibitory activity against enzymes like acetylcholinesterase and monoamine oxidase B, suggesting potential applications in the treatment of diseases like Alzheimer’s .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-15-6-7-16(2)19-18(15)22-21(28-19)24(20(25)17-5-3-12-27-17)9-4-8-23-10-13-26-14-11-23;/h3,5-7,12H,4,8-11,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXXMRQWSPKTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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